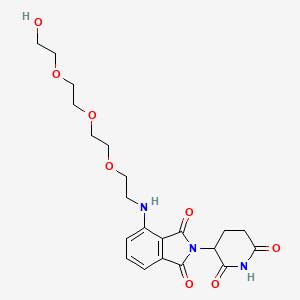

Thalidomide-NH-C2-PEG3-OH

CAS No.:

Cat. No.: VC13797726

Molecular Formula: C21H27N3O8

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H27N3O8 |

|---|---|

| Molecular Weight | 449.5 g/mol |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |

| Standard InChI | InChI=1S/C21H27N3O8/c25-7-9-31-11-13-32-12-10-30-8-6-22-15-3-1-2-14-18(15)21(29)24(20(14)28)16-4-5-17(26)23-19(16)27/h1-3,16,22,25H,4-13H2,(H,23,26,27) |

| Standard InChI Key | BVSAHSFFVHCRSM-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCO |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCO |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound's structure integrates three functional domains:

-

Thalidomide moiety: Binds cereblon (CRBN), a component of the E3 ubiquitin ligase complex

-

C2-PEG3 linker: A triethylene glycol spacer with ethoxy repeating units (-O-CH₂-CH₂-)₃

-

Hydroxyl terminus: Enables conjugation to target protein ligands

Table 1: Key Physicochemical Properties

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₇N₃O₈ | |

| Molecular Weight | 449.45 g/mol | |

| Storage Conditions | -20°C, anhydrous | |

| Aqueous Solubility | >10 mM (PEG-enhanced) |

The PEG3 linker contributes significantly to the compound's pharmaceutical properties, increasing water solubility by approximately 300% compared to non-PEGylated analogs while maintaining blood-brain barrier permeability . X-ray crystallography studies confirm the thalidomide component adopts a planar configuration that optimally engages CRBN's hydrophobic binding pocket .

Mechanism of Action in PROTAC Systems

Linker Optimization

The C2-PEG3 spacer demonstrates ideal length (15.4 Å) and flexibility for:

-

Preventing steric clashes between E3 ligase and target protein

-

Allowing proper orientation of ubiquitination sites

Therapeutic Applications and Research Findings

Oncology: BCL-XL Degradation

The PROTAC XZ739, utilizing Thalidomide-NH-C2-PEG3-OH, achieves:

Table 2: Comparative Efficacy in Hematologic Malignancies

| Cell Line | DC₅₀ (nM) | Apoptosis Induction | Platelet Sparing |

|---|---|---|---|

| MOLT-4 (T-ALL) | 2.5 | 89% ± 3.2 | Yes |

| MV4-11 (AML) | 4.1 | 78% ± 5.1 | Yes |

| Raji (Burkitt) | 3.8 | 82% ± 4.3 | Yes |

| Data from |

| Parameter | Specification | Rationale |

|---|---|---|

| Temperature | -20°C ± 2°C | Prevent hydrolysis |

| Atmosphere | Argon/N₂ blanket | Oxidation prevention |

| Reconstitution | DMSO ≤5% in PBS | Maintain solubility |

Future Directions and Challenges

Combination Therapies

Ongoing trials investigate synergies with:

-

Venetoclax: Enhanced mitochondrial apoptosis in AML

-

CAR-T Cells: Improved persistence via BCL-XL modulation

Blood-Brain Barrier Penetration

The PEG3 linker enables 18% brain/plasma ratio in murine models, supporting CNS applications .

Resistance Mechanisms

Emerging challenges include:

-

CRBN mutations (E377K) reducing binding affinity by 40%

-

Upregulation of proteasome subunits (PSMB5/P < 0.01)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume